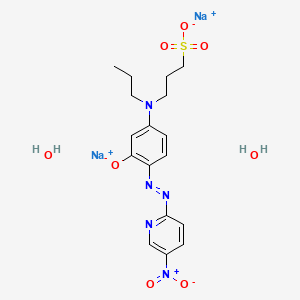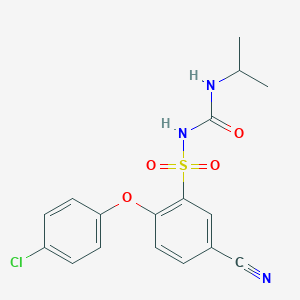
TP receptor antagonist-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TP receptor antagonist-1 is a compound that serves as an antagonist for the thromboxane A2 receptor. This receptor is involved in various biological processes, including platelet aggregation and vasoconstriction. This compound is primarily used in the research of cardiovascular diseases due to its ability to inhibit the effects of thromboxane A2 on platelets and other cells .
Preparation Methods
The synthesis of TP receptor antagonist-1 involves several steps. One common method includes the preparation of a solution by mixing dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80, followed by the addition of deionized water . This method ensures the compound is well-dissolved and ready for use in various applications. Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and effectiveness.
Chemical Reactions Analysis
TP receptor antagonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions can result in the formation of different analogs .
Scientific Research Applications
TP receptor antagonist-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of thromboxane A2 receptor inhibition and its effects on various biological processes. In biology, it is utilized to investigate the role of thromboxane A2 in platelet aggregation and vasoconstriction. In medicine, this compound is explored for its potential therapeutic applications in treating cardiovascular diseases, such as atherosclerosis and stroke . Additionally, it has industrial applications in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of TP receptor antagonist-1 involves its binding to the thromboxane A2 receptor, thereby inhibiting the receptor’s activation by thromboxane A2 and other ligands. This inhibition prevents platelet aggregation and vasoconstriction, which are critical processes in the development of cardiovascular diseases . The molecular targets of this compound include the thromboxane A2 receptor and other related receptors involved in platelet activation and vascular function .
Comparison with Similar Compounds
TP receptor antagonist-1 is unique compared to other similar compounds due to its specific binding affinity and inhibitory effects on the thromboxane A2 receptor. Similar compounds include ridogrel, picotamide, and terutroban, which also act as thromboxane receptor antagonists but may have different binding affinities and mechanisms of action . This compound stands out for its effectiveness in inhibiting thromboxane A2-induced platelet aggregation and vasoconstriction, making it a valuable tool in cardiovascular research .
Properties
Molecular Formula |
C17H16ClN3O4S |
|---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
1-[2-(4-chlorophenoxy)-5-cyanophenyl]sulfonyl-3-propan-2-ylurea |
InChI |
InChI=1S/C17H16ClN3O4S/c1-11(2)20-17(22)21-26(23,24)16-9-12(10-19)3-8-15(16)25-14-6-4-13(18)5-7-14/h3-9,11H,1-2H3,(H2,20,21,22) |
InChI Key |
ACKOXVMZLWNATE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[5,9-dimethyl-10-[[1-(6-morpholin-4-ylhexyl)triazol-4-yl]methoxymethyl]-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile](/img/structure/B12386887.png)

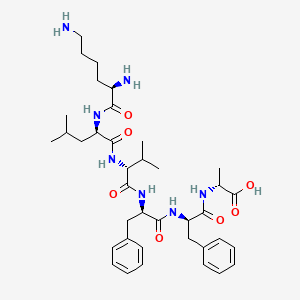

![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12386905.png)
![sodium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12386912.png)
![(E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one](/img/structure/B12386918.png)
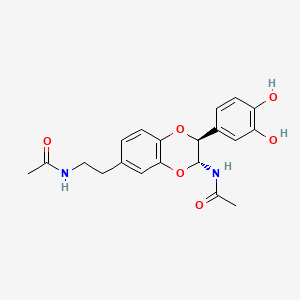
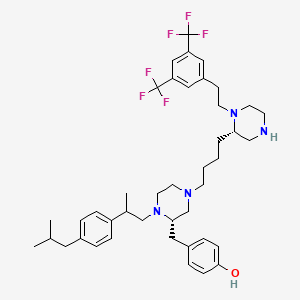
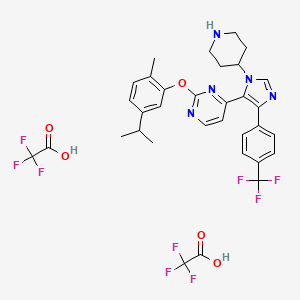
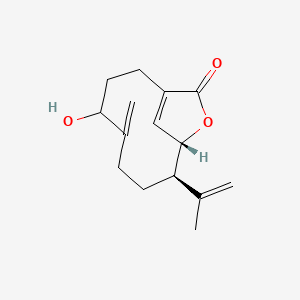

![6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12386964.png)
